molecular formula C24H18FN3O5 B5107307 3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

Cat. No. B5107307
M. Wt: 447.4 g/mol
InChI Key: GMHOXHLIDVFPSG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in these pathways.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Its stability and shelf-life can also be affected by various environmental factors, such as light and temperature.

Future Directions

There are several future directions for the research on 3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione. Some of the potential areas of research include:
1. Investigating its potential use in the treatment of other inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing new formulations and delivery methods to improve its solubility and bioavailability.
4. Investigating its potential use in combination with other drugs or therapies to enhance its efficacy.
5. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione involves a multi-step process that requires specialized knowledge in organic chemistry. The synthesis method involves the reaction of 4-fluorobenzaldehyde, 4-nitrobenzyl alcohol, and 2,4-thiazolidinedione in the presence of a suitable catalyst and solvent. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O5/c25-19-7-1-17(2-8-19)14-27-23(29)22(26-24(27)30)13-16-5-11-21(12-6-16)33-15-18-3-9-20(10-4-18)28(31)32/h1-13H,14-15H2,(H,26,30)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHOXHLIDVFPSG-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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